Predicted LogP Differentiation: 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic Acid vs. Des-Methyl Analog
The target compound exhibits a calculated LogP of 2.67 , indicating approximately 0.3 log unit higher lipophilicity than the des-methyl analog 2-(4-methyl-2-nitrophenoxy)propanoic acid, which has a predicted LogP of approximately 2.37 [1]. This difference is attributable to the additional alpha-methyl group and corresponds to a predicted ~2-fold increase in octanol-water partition coefficient, which may significantly influence membrane permeability and tissue distribution in biological assays.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.67 (Hit2Lead / ACD/Labs prediction) |
| Comparator Or Baseline | 2-(4-Methyl-2-nitrophenoxy)propanoic acid (CAS 514801-24-2): Predicted LogP ≈ 2.37 (based on analog series estimation, no direct measurement available for this comparator) [1] |
| Quantified Difference | ΔLogP ≈ +0.30 (Target more lipophilic by ~0.3 log units; ~2-fold in partition ratio) |
| Conditions | In silico prediction; Hit2Lead computational platform for target; analog series trend for comparator |
Why This Matters
A 0.3 log unit increase in LogP can translate to measurably different cellular permeability and protein binding profiles in cell-based assays, making the target compound a preferred choice when higher membrane partitioning is desired in SAR campaigns.
- [1] PubChem. 2-(4-Methyl-2-nitrophenoxy)propanoic acid, Compound Summary, CID 2763199. View Source
